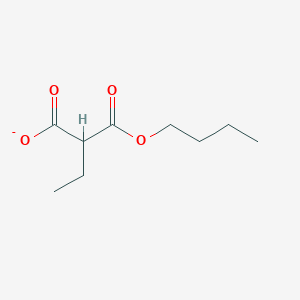
2-(Butoxycarbonyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butoxycarbonyl)butanoate is an ester compound derived from butanoic acid and butanol. Esters are organic compounds characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom, which is then bonded to an alkyl or aryl group. Esters are known for their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters, including 2-(Butoxycarbonyl)butanoate, is the nucleophilic acyl substitution of an acid chloride with an alcohol . This reaction typically involves the use of a catalyst and can be carried out under various conditions.
Industrial Production Methods
In industrial settings, esters like this compound can be synthesized using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems has been developed, making the process more streamlined and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Butoxycarbonyl)butanoate undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution .
Common Reagents and Conditions
Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.
Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Esters can react with Grignard reagents to form tertiary alcohols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and tertiary alcohols, depending on the specific reaction and conditions used .
Scientific Research Applications
2-(Butoxycarbonyl)butanoate finds applications in various fields of scientific research:
Mechanism of Action
The mechanism by which 2-(Butoxycarbonyl)butanoate exerts its effects involves its interaction with molecular targets and pathways. For example, butyrate, a related compound, has been shown to operate at the molecular level by affecting DNA damage repair and cell proliferation . Butyrate also exhibits anti-inflammatory and antioxidant properties, which may be relevant to the actions of this compound .
Comparison with Similar Compounds
2-(Butoxycarbonyl)butanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl butyrate . These compounds share similar structural features but differ in their specific alkyl or aryl groups. The uniqueness of this compound lies in its specific butoxycarbonyl group, which imparts distinct chemical properties and reactivity .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Isopropyl butyrate
- Butyl propionate
- Isopropyl benzoate
Properties
CAS No. |
61841-84-7 |
|---|---|
Molecular Formula |
C9H15O4- |
Molecular Weight |
187.21 g/mol |
IUPAC Name |
2-butoxycarbonylbutanoate |
InChI |
InChI=1S/C9H16O4/c1-3-5-6-13-9(12)7(4-2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)/p-1 |
InChI Key |
JMJULQXUDYKFRP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC(=O)C(CC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















